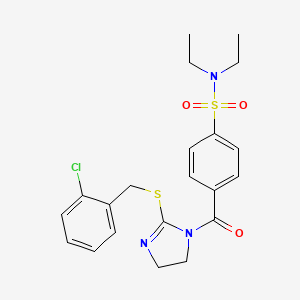
4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24ClN3O3S2 and its molecular weight is 466.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Sulfonamide group : Known for its antibacterial properties.
- Chlorobenzyl moiety : Contributes to the lipophilicity and biological interactions.
Its molecular formula is C19H22ClN3O2S, with a molecular weight of approximately 385.91 g/mol.
Research indicates that compounds containing imidazole and sulfonamide functionalities often exhibit diverse biological activities, including:
- Inhibition of enzyme activity : Particularly in pathways related to cancer proliferation.
- Antimicrobial properties : By interfering with bacterial folate synthesis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting the growth of various cancer cell lines, including colorectal cancer cells like SW480 and HCT116. The compound's mechanism includes:
- Inhibition of β-catenin signaling : This pathway is crucial for cancer cell proliferation. The compound was found to significantly reduce Wnt-dependent transcription, leading to decreased cell viability .
Antimicrobial Effects
The sulfonamide portion of the compound may contribute to antimicrobial activity by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial growth. This activity has been supported by various studies demonstrating the effectiveness of similar sulfonamide derivatives against a range of bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | SW480 (colorectal cancer) | 2.0 | |
| Anticancer | HCT116 (colorectal cancer) | 0.12 | |
| Antimicrobial | Various bacterial strains | Varies |
Case Study: Colorectal Cancer Inhibition
In a study investigating new sulfonamide derivatives, the compound demonstrated significant inhibition of cell proliferation in xenograft models. The expression levels of Ki67, a marker for cell proliferation, were notably reduced in treated groups compared to controls. This suggests that the compound not only inhibits cancer cell growth but may also induce apoptosis through modulation of key signaling pathways associated with tumorigenesis .
Propiedades
IUPAC Name |
4-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2/c1-3-24(4-2)30(27,28)18-11-9-16(10-12-18)20(26)25-14-13-23-21(25)29-15-17-7-5-6-8-19(17)22/h5-12H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZRQKWNFJUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













